molecular formula C10H18N4O B11729246 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide

3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11729246
M. Wt: 210.28 g/mol
InChI Key: WNATUTFXZLIFJE-UHFFFAOYSA-N
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Description

3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: Amination reactions can be performed using reagents such as ammonia or primary amines.

    N-alkylation:

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, catalysts, and solvent systems to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the carboxamide group to an amine or alcohol.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Biological Probes: Utilized in studying biological pathways.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Agrochemicals: Used in the development of pesticides or herbicides.

    Materials Science: Incorporated into polymers or other materials for enhanced properties.

Mechanism of Action

The mechanism of action of 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1H-pyrazole-4-carboxamide: Lacks the isopropyl groups.

    N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the amino group.

    1H-pyrazole-4-carboxamide: Lacks both the amino and isopropyl groups.

Uniqueness

3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the amino group and the isopropyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-amino-N,1-di(propan-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O/c1-6(2)12-10(15)8-5-14(7(3)4)13-9(8)11/h5-7H,1-4H3,(H2,11,13)(H,12,15)

InChI Key

WNATUTFXZLIFJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CN(N=C1N)C(C)C

Origin of Product

United States

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